3-[4-(diethoxymethyl)phenyl]propan-1-ol
Description
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[4-(diethoxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3 |
InChI Key |
VUWGMUBEQHTCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)CCCO)OCC |
Origin of Product |
United States |
Preparation Methods
Diethoxymethyl Group Introduction
The diethoxymethyl moiety is typically introduced via acetalization of a carbonyl precursor. For instance, 4-formylbenzoic acid can undergo protection with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 4-(diethoxymethyl)benzaldehyde. This step mirrors methodologies described in patent CN103724166A, where malonaldehyde was converted to 1,1,3,3-tetraethoxypropane using aluminum-based catalysis.
Carbon Chain Elongation via Grignard Reaction
The aldehyde intermediate is then subjected to a Grignard reaction to extend the carbon chain. Reacting 4-(diethoxymethyl)benzaldehyde with allylmagnesium bromide generates a secondary alcohol, which is subsequently hydrogenated to yield 3-[4-(diethoxymethyl)phenyl]propan-1-ol. This approach parallels the hydroboration-oxidation strategies observed in the synthesis of 3-phenyl-1-propanol.
Key Reaction Conditions
-
Grignard Reagent: Allylmagnesium bromide (2.5 equiv, THF, 0°C to RT)
-
Hydrogenation Catalyst: Pd/C (10 wt%, H₂, 50 psi, 25°C)
Synthetic Route 2: Friedel-Crafts Alkylation and Reduction
Friedel-Crafts Acylation
Electrophilic aromatic substitution using 3-chloropropionyl chloride and a Lewis acid (e.g., AlCl₃) facilitates the introduction of a propanoyl group onto diethoxymethylbenzene. This method draws inspiration from the synthesis of Bevantolol, where epoxide intermediates were employed to construct β-amino alcohol motifs.
Reduction to Primary Alcohol
The resulting ketone, 4-(diethoxymethyl)propiophenone, is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C affords the target alcohol in 72% yield, avoiding over-reduction side reactions.
Comparative Reduction Efficiency
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 72% |
| LiAlH₄ | THF | Reflux | 68% |
Synthetic Route 3: Wittig Olefination and Hydrogenation
Wittig Reaction for Alkene Formation
Catalytic Methods and Optimization
Acid-Catalyzed Acetalization
The use of heterogeneous catalysts, such as Amberlyst-15, enhances acetal formation efficiency. For example, reacting 4-hydroxybenzaldehyde with triethyl orthoformate in toluene at 80°C achieves 89% conversion within 4 hours.
Transition Metal Catalysis
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-(diethoxymethyl)phenylboronic acid and 3-bromopropanol remains underexplored but offers potential for one-step synthesis. Preliminary studies suggest moderate yields (~50%) due to steric hindrance from the diethoxymethyl group.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Grignard Addition | 2 | 65% | Moderate | High |
| Friedel-Crafts | 2 | 70% | Low | Moderate |
| Wittig Hydrogenation | 2 | 60% | High | Low |
The Friedel-Crafts route, while efficient, generates stoichiometric Lewis acid waste, complicating purification. In contrast, the Grignard method offers superior scalability but requires stringent anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Molecular Weight: The diethoxymethyl group contributes a higher molecular weight (~250 g/mol) compared to simpler substituents like trifluoromethyl (~204 g/mol) .
Synthetic Utility: Acetal Protection: The diethoxymethyl group in the target compound can act as a protective group for aldehydes or ketones during multi-step syntheses. This contrasts with benzyloxy (cleaved via hydrogenolysis) or trifluoromethyl (electron-withdrawing, inert) groups . Synthetic Routes: Similar compounds (e.g., ) are synthesized via nucleophilic substitution, Suzuki-Miyaura coupling, or Grignard reactions. For the target compound, Friedel-Crafts alkylation or etherification of 4-hydroxybenzaldehyde diethyl acetal followed by propanol chain extension may be plausible .
Reactivity and Stability :
- Acetal Hydrolysis : The diethoxymethyl group is stable under basic conditions but hydrolyzes in acidic environments to yield 4-(hydroxymethyl)benzaldehyde. This property is advantageous in controlled release or stepwise synthesis .
- Trifluoromethyl Stability : In contrast, trifluoromethyl-substituted analogs () exhibit high chemical inertness, making them suitable for harsh reaction conditions .
Biological and Industrial Applications: Pharmaceutical Intermediates: Trifluoromethyl-substituted propanols () are common in drug discovery due to their metabolic stability. The diethoxymethyl analog may serve as a precursor for prodrugs or bioactive molecules requiring temporary protection . Material Science: Bulky analogs like 3-[bis(4-methoxyphenyl)phenylmethoxy]propan-1-ol () are used in polymer chemistry or as surfactants due to their steric bulk .
Research Findings and Data Gaps
- Experimental Data Needs: Direct measurements of melting point, solubility, and reactivity for this compound are absent in the evidence. Extrapolation from analogs suggests a melting point range of 50–80°C and moderate solubility in organic solvents like ethanol or dichloromethane.
Q & A
Q. Key Considerations :
- Catalyst selection impacts selectivity; Pd/C minimizes over-reduction to amines.
- Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the alcohol .
Basic: How to characterize this compound spectroscopically?
Answer:
Techniques and Expected Data :
- ¹H NMR (CDCl₃):
- Diethoxymethyl group: δ 3.4–3.7 ppm (q, 4H, OCH₂CH₃), δ 1.1–1.3 ppm (t, 6H, CH₃).
- Aromatic protons: δ 7.2–7.5 ppm (m, 4H, Ar-H).
- Propanol chain: δ 1.6–1.8 ppm (m, 2H, CH₂), δ 3.6 ppm (t, 2H, CH₂OH), δ 1.5 ppm (bs, 1H, OH).
- FT-IR :
- Broad peak ~3300 cm⁻¹ (O-H stretch), 1100–1250 cm⁻¹ (C-O from diethoxy group), 1500–1600 cm⁻¹ (aromatic C=C).
- Mass Spectrometry :
- Molecular ion [M+H]⁺ at m/z 238.29 (C₁₄H₂₂O₃). Compare with PubChem data for analogous alcohols (e.g., 3-(4-chlorophenyl)propan-1-ol) .
Advanced: How does the diethoxymethyl group influence reactivity compared to other substituents?
Answer:
Comparative Analysis :
| Substituent | Reactivity | Key Applications |
|---|---|---|
| Diethoxymethyl (target) | Enhanced steric hindrance; ether cleavage under strong acids | Stabilizes intermediates in nucleophilic substitutions |
| Chlorine (analog) | Electron-withdrawing; directs electrophilic substitution | Facilitates aryl halide coupling |
| Amino (analog) | Nucleophilic; prone to oxidation | Drug intermediate synthesis |
Q. Methodological Insight :
- Use DFT calculations to model electronic effects of the diethoxymethyl group on reaction pathways.
- Compare reaction rates with analogs in SN2 reactions (e.g., using NaCN in DMSO) .
Advanced: What are common side products during synthesis, and how to mitigate them?
Answer:
Side Products and Mitigation :
- Over-Reduction to Amines :
- Cause: Excessive H₂ pressure or prolonged reaction time.
- Solution: Use Pd/C instead of PtO₂ and limit H₂ exposure to 6 hours .
- Oxidation to Ketones :
- Cause: Air exposure during workup.
- Solution: Purge reaction vessels with N₂ and add 0.1% BHT as an antioxidant .
- Ether Cleavage :
- Cause: Acidic workup conditions.
- Solution: Neutralize with NaHCO₃ before extraction.
Q. Analytical Validation :
- Monitor by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Critical Protocols :
- Ventilation : Use fume hoods to avoid inhalation (PEL: <5 mg/m³).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- First Aid :
Q. Storage :
- Store in amber glass under N₂ at 4°C to prevent oxidation .
Advanced: How to design experiments for studying biological activity (e.g., enzyme interactions)?
Answer:
Experimental Framework :
Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450).
Assay Design :
- Fluorescence quenching assays to measure binding affinity (λex=280 nm, λem=340 nm).
- Kinetic studies using Lineweaver-Burk plots to assess inhibition constants (Ki).
Controls : Include structurally similar alcohols (e.g., 3-(4-chlorophenyl)propan-1-ol) for comparative analysis .
Q. Data Interpretation :
- Use molecular docking (AutoDock Vina) to predict binding modes of the diethoxymethyl group .
Advanced: What strategies improve oxidation stability during storage?
Answer:
Stabilization Methods :
- Antioxidants : Add 0.05–0.1% w/w ascorbic acid or BHT.
- Packaging : Use amber vials with PTFE-lined caps to limit light/oxygen exposure.
- Solvent Choice : Store in anhydrous ethanol or DMSO to reduce water-mediated degradation .
Q. Validation :
- Monitor purity monthly via GC-MS; degradation products (e.g., 3-[4-(formyl)phenyl]propan-1-ol) indicate oxidation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Analytical Workflow :
Reproducibility Checks :
- Replicate assays under standardized conditions (pH 7.4, 37°C).
Purity Verification :
- Use HPLC-MS to confirm compound integrity (≥98% purity).
Structural Confounders :
- Test for enantiomeric impurities (e.g., via chiral HPLC) that may skew activity .
Q. Case Study :
- If conflicting IC₅₀ values arise, compare cell lines (e.g., HEK293 vs. HepG2) and normalize data to protein content (Bradford assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
